molecular formula C7H11N3O3S B8560845 N-(5-amino-2-methoxypyridin-3-yl)methanesulfonamide

N-(5-amino-2-methoxypyridin-3-yl)methanesulfonamide

Cat. No. B8560845
M. Wt: 217.25 g/mol
InChI Key: NABOOOVTAGFZKU-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

To a 150 mL round-bottomed flask, N-(5-(diphenylmethyleneamino)-2-methoxypyridin-3-yl)methanesulfonamide (0.100 g, 0.262 mmol) and 1 N hydrochloric acid (0.30 mL, 0.30 mmol) were mixed into THF (2 mL). The yellow mixture was stirred at room temperature for 20 min. The reaction mixture was partitioned between tris-HCl buffer (1 M, pH 7.0) (10 mL) and EtOAc (10 mL). The aqueous phase was extracted with EtOAc (10 mL). The aqueous phase was acidified to about pH 5 and the aqueous phase was extracted with
Name
N-(5-(diphenylmethyleneamino)-2-methoxypyridin-3-yl)methanesulfonamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]2[CH:16]=[C:17]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])[C:18]([O:21][CH3:22])=[N:19][CH:20]=2)C2C=CC=CC=2)C=CC=CC=1.Cl>C1COCC1>[NH2:14][C:15]1[CH:16]=[C:17]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])[C:18]([O:21][CH3:22])=[N:19][CH:20]=1

Inputs

Step One
Name
N-(5-(diphenylmethyleneamino)-2-methoxypyridin-3-yl)methanesulfonamide
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC=1C=C(C(=NC1)OC)NS(=O)(=O)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between tris-HCl buffer (1 M, pH 7.0) (10 mL) and EtOAc (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
NC=1C=C(C(=NC1)OC)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.